Propyzamide
Overview
Description
Propyzamide is a benzamide herbicide widely used for controlling weeds in various crops such as lettuce, soybeans, and cotton. It operates by targeting microtubules in plant cells, which are essential for cell division and growth. This herbicide has been shown to cause a helical arrangement of cortical microtubule arrays and twisting in elongating Arabidopsis epidermal cells at sub-micromolar concentrations . Propyzamide's environmental impact and safety have been evaluated, with concerns identified in mammalian toxicology and residues, leading to regulatory risk assessments for its use .
Synthesis Analysis
The synthesis of propyzamide has not been explicitly detailed in the provided papers. However, its degradation and the biodegradation mechanism have been studied, which indirectly informs about its chemical structure. A novel gene, camH, encoding a hydrolase that catalyzes the amide bond cleavage of propyzamide, was identified, suggesting that the amide bond is a key functional group in its structure .
Molecular Structure Analysis
The molecular structure of propyzamide includes a benzamide moiety, as indicated by its classification as a benzamide herbicide. The presence of an amide bond is crucial for its activity and is the target for biodegradation by specific enzymes . The exact molecular interactions with microtubules and the resulting helical arrangement of cortical microtubule arrays in plants have been observed, which implies specific structural features that allow propyzamide to bind to plant microtubules .
Chemical Reactions Analysis
Propyzamide undergoes various chemical reactions in the environment. Its degradation is influenced by pH, with faster degradation in alkaline conditions, and is affected by the presence of trace elements such as silver salts . Photocatalytic decomposition using TiO2 supported on activated carbon or in combination with carbon black has been shown to be effective for the degradation of propyzamide in aqueous solutions . The complete mineralization of propyzamide can be achieved by simultaneous irradiation with light and ultrasonic waves in the presence of H2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of propyzamide influence its behavior in the environment and its efficacy as a herbicide. It has been found that propyzamide and its metabolites can persist in soil and lettuce under field conditions, with its half-life varying depending on soil temperature . The adsorptive activity of activated carbon supports enhances the concentration of propyzamide around TiO2, leading to higher photocatalytic degradation rates . The degradation kinetics of propyzamide in soil can be affected by constant and variable incubation conditions, with microbial adaptation playing a role in the degradation process under certain conditions .
Scientific Research Applications
Application 1: Weed Control in Safflower Cultivation
- Summary of Application: Propyzamide is used as a pre-emergence herbicide in safflower cultivation. Safflower is a multipurpose crop that requires good weed control for optimum yields, especially at the early growth stage .
- Methods of Application: In a research conducted in Central Italy, several pre-emergence herbicides including Propyzamide were applied in two field experiments in 2019 and 2020 .
Application 2: Herbicide Resistance in Phalaris Species
- Summary of Application: Propyzamide may be used in the control of Phalaris species, which are common weeds in wheat fields across the world .
- Results or Outcomes: The outcomes of using Propyzamide for controlling Phalaris species are not explicitly mentioned in the available resources .
Application 3: Control of Forest Grass Weeds
- Summary of Application: Propyzamide is used for the control of forest grass weeds that often outcompete recently planted trees in UK forests .
- Methods of Application: Applications of 0.45kg a.i. ha −1 cycloxydim in late April–early May gave good control of wood small reed (Calamagrostis epigejos (L.) Roth), Yorkshire fog (Holcus lanatus L.), and wavy hair grass (Deschampsia flexuosa (L.) Trin.) for at least 12 weeks after application .
- Results or Outcomes: Sequential applications of 0.45 kg a.i. ha −1 cycloxydim in October, then 0.45 kg a.i. ha −1 cycloxydim in late April, was the most effective treatment for minimizing competition from purple moor grass, wood small reed or wavy hair grass and equally effective as propyzamide on Yorkshire fog .
Application 4: Herbicide on Lettuce and Winter Oilseed Rape
- Summary of Application: Propyzamide is used as a herbicide on lettuce and winter oilseed rape .
- Results or Outcomes: The outcomes of using Propyzamide for controlling weeds in lettuce and winter oilseed rape are not explicitly mentioned in the available resources .
Application 5: Control of Grass Weeds in Forests
- Summary of Application: Propyzamide is used for the control of grass weed species that often outcompete recently planted trees in UK forests .
- Methods of Application: Applications of 0.45kg a.i. ha −1 cycloxydim in late April–early May gave good control of wood small reed (Calamagrostis epigejos (L.) Roth), Yorkshire fog (Holcus lanatus L.), and wavy hair grass (Deschampsia flexuosa (L.) Trin.) for at least 12 weeks after application .
- Results or Outcomes: Sequential applications of 0.45 kg a.i. ha −1 cycloxydim in October, then 0.45 kg a.i. ha −1 cycloxydim in late April, was the most effective treatment for minimizing competition from purple moor grass, wood small reed or wavy hair grass and equally effective as propyzamide on Yorkshire fog .
Application 6: Herbicide on Annual Ryegrass
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUZKMIPFFYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
Record name | 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16237 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020420 | |
Record name | Propyzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,5-dichloro-n-(1,1-dimethyl-2-propynyl)benzamide is a white solid. Used as a selective herbicide., Off-white or white odorless solid; [HSDB] Colorless or white crystalline solid; [MSDSonline] | |
Record name | 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16237 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pronamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6853 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water - 15 mg/l (25 °C). In methanol, isopropanol 150, cyclohexanone, methyl ethyl ketone 200, dimethyl sulfoxide 330 (all in g/l). Moderately soluble in benzene, xylene, carbon tetrachloride. Sightly soluble in petroleum ether., SOL IN MANY ALIPHATIC & AROMATIC SOLVENTS. | |
Record name | PRONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000085 [mmHg], 8.5X10-5 MM HG @ 25 °C | |
Record name | Pronamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6853 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PRONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although there are numerous herbicides that disrupt mitosis as a mechanism of action, to date not one has compared the effects of these disrupters on a single specials and over a range of concentrations. Oat seedlings, treated with a range of concentrations of nine different mitotic disrupter herbicides" (including pronamide), were examined by immunofluorescence microscopy of tubulin in methacrylate sections. All herbicides caused the same kinds of microtubule disruption, although the concentrations required to cause the effects differed markedly between the herbicides. Effects on spindle and phragmnoplast mitotic microtubule arrays were seen at the lowest concentrations and manifested as multipolar spindles and bifurcated phragmoplasts (which subsequently resulted in abnormal cell plate formation). At increasing concentrations, effects on mitotic microtubule arrays manifested as microtubule tufts at kinetochores and reduction of cortical microtubules resulting in arrested prometaphase figures and isodiametric cells. These data indicate that all mitotic disrupter herbicides have a common primary mechanism of action, inhibition of microtubu1e polymerization, and that margina1 effects observed in the past were the result of incomplete inhibition and/or differential sensitivity of the microtubu1e arrays. | |
Record name | PRONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Propyzamide | |
Color/Form |
OFF-WHITE SOLID, WHITE CRYSTALS, NEEDLES, White powder | |
CAS RN |
23950-58-5 | |
Record name | 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16237 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propyzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23950-58-5 | |
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Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyzamide [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZ95375S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PRONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155-156 °C, Decomposes above melting point; in solution for 28 days (pH 5-9, 20 °C) < 10% loss. | |
Record name | PRONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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